2-(acetylamino)-N~1~-(4-fluorophenyl)-N~3~-(4-methoxyphenyl)malonamide

Description

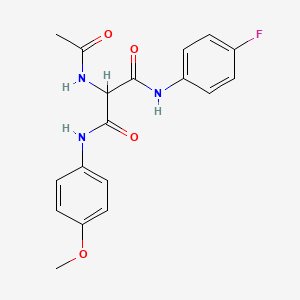

2-(Acetylamino)-N~1~-(4-fluorophenyl)-N~3~-(4-methoxyphenyl)malonamide is a malonamide derivative featuring a central malonyl core substituted with an acetylamino group at the 2-position and aromatic rings at the N~1~ and N~3~ positions. The 4-fluorophenyl and 4-methoxyphenyl substituents introduce distinct electronic and steric properties.

Properties

IUPAC Name |

2-acetamido-N-(4-fluorophenyl)-N'-(4-methoxyphenyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4/c1-11(23)20-16(17(24)21-13-5-3-12(19)4-6-13)18(25)22-14-7-9-15(26-2)10-8-14/h3-10,16H,1-2H3,(H,20,23)(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLJKVBWJLKNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as 2-acetamido-N’-(4-fluorophenyl)-N-(4-methoxyphenyl)propanediamide , is a weak dopamine reuptake inhibitor. Dopamine reuptake inhibitors are a class of drugs that increase the levels of dopamine in the brain by blocking the transporters that remove it from the synapses. This results in an increase in the neurotransmission of dopamine, which is associated with mood, attention, and reward mechanisms in the brain.

Mode of Action

As a weak dopamine reuptake inhibitor, this compound works by binding to the dopamine transporter and blocking the reuptake of dopamine, thereby increasing the extracellular concentrations of dopamine. This leads to increased dopamine neurotransmission, which can have various effects depending on the specific neuronal pathways involved.

Pharmacokinetics

As a dopamine reuptake inhibitor, it is likely to be well-absorbed and distributed throughout the body, particularly in areas with high concentrations of dopamine transporters.

Result of Action

The primary result of the action of this compound is an increase in dopaminergic neurotransmission. This can lead to a variety of effects, depending on the specific dopaminergic pathways involved. For example, it may lead to increased alertness, attention, and cognitive performance, as well as changes in mood.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain substances, such as other drugs or neurotransmitters, can affect its binding to the dopamine transporter and thus its efficacy. Additionally, factors such as pH and temperature can influence its stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of malonamides and acetamides with aromatic substitutions. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparison

*ICT: Intramolecular Charge Transfer

Key Comparative Insights

Electronic Effects :

- The 4-methoxyphenyl group (electron-donating) in the target compound likely enhances π-electron delocalization, similar to quinazoline derivatives (e.g., compound 6l in ). This group stabilizes charge-transfer states, as seen in red-shifted emission spectra in polar solvents .

- The 4-fluorophenyl group (electron-withdrawing) may reduce electron density at the malonamide core, analogous to chloro-substituted phthalimides (), which are used in high-purity polymer synthesis due to their reactivity .

Solubility and Lipophilicity: Compared to 2-(4-fluorophenyl)-N-(4-methoxyphenyl)acetamide (logP = 2.92, ), the target malonamide’s additional acetylamino group could increase hydrogen-bonding capacity, improving aqueous solubility despite higher molecular weight.

Steric Considerations :

- Substitutions like 4-isopropylphenyl () introduce steric hindrance, which may reduce binding affinity in biological systems. In contrast, the target compound’s fluorophenyl and methoxyphenyl groups balance steric and electronic effects for optimal molecular interactions.

Emission and Spectroscopic Behavior :

- Derivatives with methoxy and fluoro groups (e.g., quinazoline 6h in ) exhibit solvent-dependent emission shifts due to ICT. The target compound may display similar polarity-sensitive behavior, making it a candidate for fluorescence-based applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.